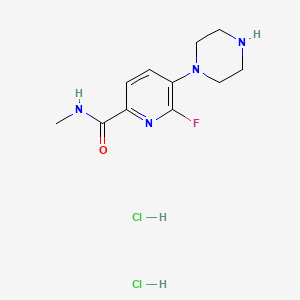

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride

Descripción

Propiedades

Fórmula molecular |

C11H17Cl2FN4O |

|---|---|

Peso molecular |

311.18 g/mol |

Nombre IUPAC |

6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C11H15FN4O.2ClH/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16;;/h2-3,14H,4-7H2,1H3,(H,13,17);2*1H |

Clave InChI |

QTTUNAUMSFRNFQ-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Chemical Structure and Nomenclature

- Full chemical name: 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride

- Molecular formula: C11H14FN4O·2HCl

- Key structural features:

- Picolinamide core (pyridine-2-carboxamide)

- Fluorine substitution at position 6 of the pyridine ring

- Piperazine substituent at position 5

- N-methylation on the amide nitrogen

- Exists as a dihydrochloride salt (protonation of piperazine nitrogen atoms)

Preparation Methods

Overview

The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride generally involves multi-step organic transformations starting from substituted picolinic acid derivatives or halogenated picolinamides. The key steps include:

- Introduction of the fluorine atom at position 6 of the pyridine ring

- Installation of the piperazine substituent at position 5 via nucleophilic aromatic substitution or palladium-catalyzed amination

- Formation of the amide bond with N-methylation

- Salt formation with hydrochloric acid to yield the dihydrochloride salt

Detailed Synthetic Route

Step 1: Preparation of 6-fluoro-5-chloropicolinic acid or derivative

- Starting from picolinic acid or 5-chloropicolinic acid, selective fluorination at position 6 can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

- Alternatively, commercially available 6-fluoro-5-chloropicolinic acid may be used.

Step 2: Conversion to 6-fluoro-5-chloropicolinoyl chloride

- Treatment of 6-fluoro-5-chloropicolinic acid with oxalyl chloride in the presence of catalytic DMF in dichloromethane (DCM) at 0 °C to room temperature for 2–3 hours yields the corresponding acid chloride.

- This intermediate is reactive for subsequent amide bond formation.

Step 3: Nucleophilic substitution with piperazine

- The 5-chloro substituent is displaced by piperazine through nucleophilic aromatic substitution.

- Piperazine is added to the acid chloride intermediate or to the chloropicolinic acid derivative under basic conditions (e.g., triethylamine or DIPEA) in solvents such as DCM or acetonitrile.

- The reaction is typically performed at room temperature or slightly elevated temperatures (25–50 °C) for several hours.

- This step yields 6-fluoro-5-(piperazin-1-yl)picolinic acid or the corresponding amide precursor.

Step 4: Amide bond formation and N-methylation

- The amide bond is formed by coupling the picolinic acid derivative with methylamine or by methylation of the amide nitrogen post-coupling.

- Coupling agents such as HATU, EDCI, or oxalyl chloride can be used to activate the carboxylic acid.

- N-methylation can be achieved by methyl iodide or reductive methylation methods (formaldehyde and reducing agent) if starting from the non-methylated amide.

- The reaction is carried out in solvents like DCM, DMF, or acetonitrile under inert atmosphere.

Step 5: Formation of dihydrochloride salt

- The free base of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol to precipitate the dihydrochloride salt.

- This step improves compound stability and solubility.

Representative Experimental Data

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-fluoro-5-chloropicolinic acid (commercial or fluorination) | 6-fluoro-5-chloropicolinic acid | - | Purity >95% by HPLC |

| 2 | Oxalyl chloride, DMF (cat.), DCM, 0 °C to RT, 3 h | 6-fluoro-5-chloropicolinoyl chloride | 90–95% | Moisture sensitive intermediate |

| 3 | Piperazine, DIPEA, DCM, RT, 12 h | 6-fluoro-5-(piperazin-1-yl)picolinic acid derivative | 70–85% | Nucleophilic aromatic substitution |

| 4 | Methylamine, HATU, DIPEA, DMF, RT, 12 h | 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide | 65–80% | Amide bond formation and N-methylation |

| 5 | HCl in ether or ethanol, RT, 2 h | 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride | >95% | Salt formation, solid isolated |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms the presence of N-methyl group (singlet ~3.0 ppm), aromatic protons of the pyridine ring, and piperazine methylene protons (multiplets ~2.5–3.5 ppm).

- ^19F NMR shows a characteristic fluorine resonance around -110 to -115 ppm.

- Mass Spectrometry (MS):

- ESI-MS shows molecular ion peak consistent with the protonated molecular ion [M+H]^+ at the expected m/z for C11H14FN4O.

- Elemental Analysis:

- Confirms the presence of two equivalents of chloride in the salt form.

- Melting Point:

- Typically observed between 220–230 °C for the dihydrochloride salt, indicating purity.

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution of the 5-chloro group by piperazine proceeds efficiently under mild conditions, but reaction times can be optimized by temperature control and solvent choice.

- Use of coupling agents like HATU enhances amide bond formation yields and reduces side reactions.

- N-methylation post-amide formation gives better selectivity than direct coupling with methylamine, which can lead to mixtures.

- Salt formation with dihydrochloride improves compound handling and stability for pharmaceutical applications.

- Purification by recrystallization or preparative chromatography yields analytically pure material suitable for biological testing.

Análisis De Reacciones Químicas

Types of Reactions

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted picolinamide derivatives.

Aplicaciones Científicas De Investigación

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate signaling pathways related to cell proliferation and apoptosis .

Comparación Con Compuestos Similares

6-Chloro-N-methyl-5-(piperazin-1-yl)picolinamide

This analog replaces the fluorine atom at position 6 with chlorine (, S4). Key differences include:

- Lipophilicity : Chlorine increases lipophilicity (ClogP ~1.8 vs. F-substituted ~1.2), which could influence membrane permeability and metabolic stability.

- Molecular weight : The dihydrochloride form of the target compound has an approximate molecular weight of 323.9 g/mol (calculated), while the chlorine analog’s dihydrochloride form is ~327.9 g/mol .

Methyl 6-Chloro-5-(piperazin-1-yl)picolinate

This ester derivative () features a methoxy group instead of an N-methylamide. The ester moiety increases hydrophobicity and may reduce metabolic stability compared to the amide group in the target compound. The presence of chlorine versus fluorine further differentiates its reactivity and solubility profile .

Other Dihydrochloride Salts

Levocetirizine Dihydrochloride

A clinically approved antihistamine, levocetirizine dihydrochloride shares the dihydrochloride salt formulation but diverges structurally (). Key contrasts include:

- Pharmacological activity : Levocetirizine targets histamine H1 receptors, while the target compound’s mechanism remains uncharacterized.

- Molecular weight : Levocetirizine dihydrochloride (461.81 g/mol) is significantly larger due to its biphenylmethyl-piperazine and acetic acid substituents .

- Solubility : Both compounds benefit from enhanced aqueous solubility due to the dihydrochloride form, though levocetirizine’s larger structure may limit passive diffusion compared to the smaller picolinamide analog.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

Key Observations:

Actividad Biológica

6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride (CAS No. 2589531-86-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Molecular Formula: C11H17Cl2FN4O

Molecular Weight: 311.18 g/mol

Purity: 95%

The compound features a piperazine moiety, which is often associated with various biological activities, including interactions with neurotransmitter receptors and potential applications in treating psychiatric disorders.

The biological activity of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is primarily linked to its role as an inhibitor of specific protein-protein interactions (PPIs). Research indicates that it may target the programmed cell death protein 1 (PD-1) pathway, which is crucial in regulating immune responses and has significant implications in cancer therapy.

In Vitro Studies

-

PD-1/PD-L1 Inhibition:

A study highlighted the potential of small molecules to inhibit the PD-1/PD-L1 interaction, which is pivotal in cancer immunotherapy. Although specific data on 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride was not detailed, similar compounds have shown promise in enhancing T-cell responses against tumors . -

Binding Affinity:

The compound's binding affinity to the PD-1 receptor was assessed through homogenous time-resolved fluorescence (HTRF) assays. While direct results for this specific compound were not provided, related compounds demonstrated significant inhibition at nanomolar concentrations .

In Vivo Studies

In animal models, compounds targeting the PD-1 pathway have demonstrated enhanced immune responses against tumors. The efficacy of such compounds often correlates with their ability to penetrate tissues effectively and exhibit low toxicity profiles.

Case Study 1: Cancer Immunotherapy

A clinical trial involving small-molecule antagonists of the PD-1 pathway showed that patients receiving these agents had improved outcomes compared to those on standard therapies. The study emphasized the need for further exploration into small molecules like 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride as alternatives to monoclonal antibodies .

Comparative Table of Similar Compounds

| Compound Name | CAS Number | Target Pathway | Binding Affinity (nM) | Efficacy in Models |

|---|---|---|---|---|

| 6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride | 2589531-86-0 | PD-1/PD-L1 | TBD | TBD |

| VU0424238 | Not Available | mGlu5 Receptor | 4.4 | Promising |

| BMS Compounds (e.g., BMS-8) | Various | PD-L1 | TBD | Improved Outcomes |

Q & A

Basic: What analytical techniques are recommended for assessing the purity and structural integrity of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is recommended for purity assessment. Use certified reference standards (e.g., Imp. B(BP) or Imp. C(BP) dihydrochloride analogs) for calibration, as outlined in pharmacopeial guidelines . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for structural confirmation, particularly to verify the presence of the piperazine ring and fluorine substituents .

Advanced: How can researchers optimize the synthetic route for 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride to improve yield and reduce byproducts?

Methodological Answer:

Optimization should focus on reaction parameters such as temperature, solvent selection (e.g., chlorobenzene for nitro-phenoxy intermediates), and stoichiometric ratios of reagents. Process control tools (e.g., Design of Experiments, DoE) can systematically identify optimal conditions . For example, highlights refluxing in chlorobenzene for 30 hours to synthesize nitro intermediates, followed by recrystallization with ethanol to isolate high-purity products. Implementing membrane separation technologies (e.g., nanofiltration) may further reduce byproducts .

Basic: What spectroscopic and chromatographic methods are used to characterize intermediates in the synthesis of this compound?

Methodological Answer:

Key intermediates (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) require characterization via liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and gas chromatography (GC) for volatile byproduct analysis. NMR is essential for verifying regioselectivity, particularly distinguishing between positional isomers (e.g., 5-nitro vs. 6-nitro picolinamide derivatives) . X-ray crystallography may resolve ambiguous stereochemistry in piperazine derivatives .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values) across studies investigating this compound?

Methodological Answer:

Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems, or incubation times). To resolve these:

- Replicate experiments using standardized protocols (e.g., ISO guidelines).

- Apply multivariate statistical analysis to isolate variables affecting bioactivity.

- Cross-reference data with structural analogs (e.g., fluoro-phenyl piperazine derivatives) to identify structure-activity relationship (SAR) trends .

- Align findings with theoretical frameworks, such as molecular docking studies, to validate mechanistic hypotheses .

Basic: What are the critical stability-indicating parameters for this compound under varying storage conditions?

Methodological Answer:

Stability studies should monitor:

- Thermal degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Photostability : Conduct accelerated light exposure tests per ICH Q1B guidelines.

- Hydrolytic stability : Assess pH-dependent degradation via HPLC under acidic/alkaline conditions.

Reference standards (e.g., Imp. F(EP) hydrochloride) can help quantify degradation products .

Advanced: How can researchers design a robust pharmacokinetic (PK) study for this compound while minimizing interspecies variability?

Methodological Answer:

- Species selection : Use transgenic models or humanized liver systems to approximate human metabolism.

- Dosing regimen : Apply allometric scaling based on body surface area.

- Analytical validation : Employ ultra-performance LC (UPLC) with tandem MS for low-concentration plasma detection.

- Data normalization : Use covariates like protein binding and clearance rates to adjust interspecies variability .

Basic: What computational tools are suitable for predicting the solubility and permeability of this compound?

Methodological Answer:

Use quantitative structure-property relationship (QSPR) models via software like COSMO-RS or Schrödinger’s QikProp. Molecular dynamics (MD) simulations can predict membrane permeability, while Hansen solubility parameters guide solvent selection for formulation .

Advanced: How can researchers resolve conflicting data on the compound’s mechanism of action (MoA) in different biological systems?

Methodological Answer:

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify MoA biomarkers.

- Knockout/knockdown models : Validate target engagement using CRISPR-Cas9-edited cell lines.

- Kinetic analysis : Apply stopped-flow fluorescence or surface plasmon resonance (SPR) to measure binding affinities .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory hazards.

- Follow GHS guidelines for storage (e.g., UN No. 2811 for toxic solids) and disposal .

- Conduct regular air quality monitoring for particulate matter.

Advanced: How can researchers apply the FINER criteria to formulate hypothesis-driven studies for this compound?

Methodological Answer:

- Feasibility : Pilot studies to assess synthetic scalability and bioassay reproducibility.

- Novelty : Investigate understudied targets (e.g., non-canonical kinase interactions) using cheminformatics databases.

- Ethics : Adhere to OECD guidelines for in vivo studies.

- Relevance : Align with global health priorities (e.g., antimicrobial resistance) using frameworks like PICO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.